3,6-Dimethylphthalic anhydride 3,6-Dimethylphthalic anhydride
Brand Name: Vulcanchem
CAS No.: 5463-50-3
VCID: VC21328305
InChI: InChI=1S/C10H8O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-4H,1-2H3
SMILES: CC1=C2C(=C(C=C1)C)C(=O)OC2=O
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol

3,6-Dimethylphthalic anhydride

CAS No.: 5463-50-3

Cat. No.: VC21328305

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethylphthalic anhydride - 5463-50-3

Specification

CAS No. 5463-50-3
Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
IUPAC Name 4,7-dimethyl-2-benzofuran-1,3-dione
Standard InChI InChI=1S/C10H8O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-4H,1-2H3
Standard InChI Key WEPCDISQBQXOBE-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)C(=O)OC2=O
Canonical SMILES CC1=C2C(=C(C=C1)C)C(=O)OC2=O

Introduction

Physical and Chemical Properties

Molecular Characteristics

3,6-Dimethylphthalic anhydride exists as a white crystalline solid under standard conditions, with physical properties that facilitate its handling and storage in laboratory and industrial settings . The compound possesses a density of 1.303 g/cm³, indicating a moderately dense organic material . Its molecular structure features a benzene ring with methyl groups at positions 3 and 6, connected to a five-membered anhydride ring, creating a fused bicyclic system with distinctive reactivity patterns. The presence of the anhydride functionality makes it susceptible to nucleophilic attack, particularly hydrolysis, while the methyl groups influence reaction rates through steric and electronic effects. This molecular architecture contributes to the compound's utility in organic synthesis and polymer chemistry, where controlled reactivity is essential for achieving desired transformations and product properties.

Physical Properties Data

The physical properties of 3,6-dimethylphthalic anhydride play a crucial role in determining its behavior in various applications and processing conditions. The compound exhibits a relatively high boiling point of 338.8°C at 760 mmHg, reflecting the strong intermolecular forces arising from its polar anhydride group and aromatic structure . Its flash point of 164.6°C indicates considerations for safe handling at elevated temperatures . The index of refraction is reported as 1.585, which can be useful for analytical identification and purity assessment . These physical parameters guide the design of synthetic procedures, purification methods, and application processes involving this compound, ensuring efficient and safe utilization in research and industrial contexts.

Table 1: Key Physical and Molecular Properties of 3,6-Dimethylphthalic Anhydride

PropertyValueReference
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
Density1.303 g/cm³
Boiling Point338.8°C at 760 mmHg
Flash Point164.6°C
Physical StateWhite solid
Refractive Index1.585

Synthesis Methods

Diels-Alder Reaction Pathway

The synthesis of 3,6-dimethylphthalic anhydride typically proceeds through a multi-step process beginning with a Diels-Alder cycloaddition reaction. This approach utilizes 2,5-dimethylfuran as the diene component and maleic anhydride as the dienophile, resulting in the formation of a bicyclic Diels-Alder adduct . The reaction represents a classic example of pericyclic chemistry, where the 4π-electrons of the furan derivative interact with the 2π-electrons of the alkene portion of maleic anhydride in a concerted fashion. The process demonstrates high regioselectivity and stereoselectivity, forming the endo product preferentially under typical reaction conditions. This Diels-Alder adduct then serves as the key intermediate for subsequent transformation to the target 3,6-dimethylphthalic anhydride through an aromatization process that eliminates the oxygen bridge from the bicyclic structure.

Detailed Synthesis Procedure

The laboratory synthesis of 3,6-dimethylphthalic anhydride follows a well-defined protocol with two major steps. In the first step, the Diels-Alder adduct is prepared by combining maleic anhydride (22.55 g, 0.23 mol) in a nitrogen-purged flask with diethyl ether (20 ml) as the solvent . After thorough mixing, 2,5-dimethylfuran (25.00 ml, 0.23 mol) is added, causing the initially heterogeneous mixture to become homogeneous with a light yellow coloration . The reaction proceeds at room temperature for approximately 16 hours, during which crystal formation is observed, followed by cooling in an ice bath to enhance crystallization . The resulting milky white crystals are collected by suction filtration and vacuum dried, yielding 38.03 g (0.20 mol) of the Diels-Alder adduct with an impressive yield of 85.15% .

The second step involves the conversion of the Diels-Alder adduct to 3,6-dimethylphthalic anhydride through dehydration and aromatization. This transformation is accomplished by treating the adduct (14.20 g, 73.12 mmol) with concentrated sulfuric acid (120 ml) at a low temperature (-4°C) maintained using an ice-salt bath . The reaction mixture is vigorously stirred for 2 hours, during which the concentrated acid facilitates elimination and aromatization reactions . The resulting brown solution is carefully added dropwise into an ice bath, causing precipitation of the product as a white solid, which is then collected by suction filtration and vacuum dried . This procedure yields 8.65 g (49.10 mmol) of 3,6-dimethylphthalic anhydride as a milky white powder, representing a yield of 67.26% for this step .

Yield Optimization and Alternative Methods

Chemical Reactivity and Behavior

Comparative Reactivity with Phthalic Anhydride

A direct comparison between 3,6-dimethylphthalic anhydride and the unsubstituted phthalic anhydride reveals significant differences in their chemical reactivity. Research has demonstrated that at 25°C, phthalic anhydride undergoes hydrolysis nearly eight times faster than 3,6-dimethylphthalic anhydride under identical conditions . This substantial difference in reaction rates can be attributed primarily to the electronic and steric effects introduced by the methyl substituents at positions 3 and 6 of the aromatic ring . The electron-donating nature of the methyl groups increases electron density at the carbonyl carbons, making them less susceptible to nucleophilic attack by water molecules. Additionally, the methyl groups create steric hindrance that may interfere with the approach of water molecules to the reactive centers, further reducing the rate of hydrolysis compared to the unsubstituted parent compound.

Effects of Reaction Parameters on Reactivity

The reactivity of 3,6-dimethylphthalic anhydride is influenced by various reaction parameters beyond pH, including temperature, solvent effects, and the presence of electrolytes. Studies have shown that the addition of electrolytes or organic solvents like 1,4-dioxan exerts a rate-retarding effect on the hydrolysis of both phthalic anhydride and its 3,6-dimethyl derivative . Interestingly, 3,6-dimethylphthalic anhydride exhibits slightly greater sensitivity to these changes in reaction conditions compared to phthalic anhydride, suggesting subtle differences in their solvation behavior and interaction with solvent molecules . Temperature variations significantly impact the hydrolysis rates, with activation parameters calculated for both the forward and reverse reactions providing valuable thermodynamic insights into the reaction mechanism . These findings demonstrate that the reactivity of 3,6-dimethylphthalic anhydride can be modulated by carefully controlling reaction conditions, offering potential advantages in synthetic applications where controlled or selective reactions are desired.

Applications in Chemical Synthesis

Precursor to Specialized Dianhydrides

One of the most significant applications of 3,6-dimethylphthalic anhydride lies in its role as a precursor for the synthesis of more complex anhydride structures, particularly melophanic dianhydride (MLPDA). The synthesis pathway involves oxidation of 3,6-dimethylphthalic anhydride to produce melophanic acid, followed by dehydration to form the corresponding dianhydride . Specifically, 3,6-dimethylphthalic anhydride is treated with potassium permanganate in aqueous solution under reflux conditions for 24 hours, resulting in the oxidation of the methyl groups to carboxylic acid functionalities . The resulting melophanic acid is then converted to melophanic dianhydride through treatment with acetic anhydride under reflux conditions, followed by purification through sublimation . This synthetic pathway transforms 3,6-dimethylphthalic anhydride into a valuable building block for polymer chemistry, as melophanic dianhydride features four carbonyl groups that can participate in various polymerization reactions, particularly in the synthesis of polyimides with specialized properties.

Polymer Chemistry Applications

3,6-Dimethylphthalic anhydride serves as a key intermediate in the development of bio-based polymers, particularly aromatic polyimides with tailored properties. The compound's transformation to melophanic dianhydride enables the synthesis of polyimides through reaction with suitable diamines, resulting in polymers with high thermal stability and excellent mechanical properties . Research has demonstrated that polyimides derived from melophanic dianhydride, which is synthesized from 3,6-dimethylphthalic anhydride, exhibit distinct thermal properties compared to those prepared from conventional dianhydrides like pyromellitic dianhydride . The bent molecular chain structure imparted by melophanic dianhydride influences the packing and intermolecular interactions in the resulting polymers, affecting their glass transition temperatures, thermal stability, and other physical properties . These structural effects make 3,6-dimethylphthalic anhydride an important tool for designing polymers with specific performance characteristics tailored to particular applications.

Bio-Based Materials Development

The synthesis of 3,6-dimethylphthalic anhydride from renewable resources positions it as a valuable component in the development of sustainable, bio-based materials. The compound can be prepared using 2,5-dimethylfuran, which is derived from biomass-based furfural, providing a renewable starting material for the synthesis pathway . This approach aligns with the growing emphasis on green chemistry and sustainable manufacturing practices in the chemical industry. Fully bio-based aromatic polyimides synthesized using 3,6-dimethylphthalic anhydride derivatives demonstrate the feasibility of producing high-performance polymers from renewable resources rather than petroleum-based feedstocks . Though these bio-based polyimides may exhibit lower heat resistance compared to their conventional counterparts due to the bent molecular chain structure, they offer potential advantages in terms of sustainability and environmental impact . The development of such bio-based materials represents an important frontier in materials science, addressing the dual challenges of performance requirements and environmental sustainability in polymer applications.

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